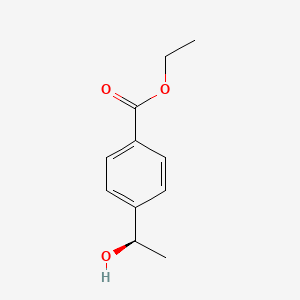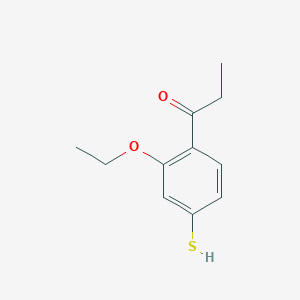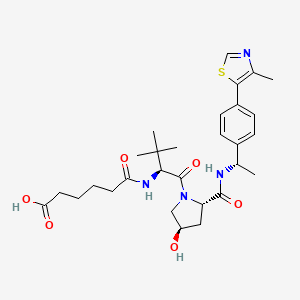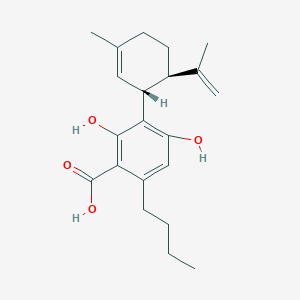
Cbdba
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cannabidiolic acid is a naturally occurring cannabinoid found in the cannabis plant. It is a precursor to cannabidiol, one of the most well-known cannabinoids. Cannabidiolic acid is abundant in freshly harvested hemp plants and is known for its potential therapeutic properties, including anti-inflammatory and anti-emetic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cannabidiolic acid is biosynthesized in cannabis plants through the action of cannabidiolic acid synthase. This enzyme catalyzes the reaction between olivetolic acid and cannabigerolic acid to form cannabidiolic acid . The reaction typically occurs in the glandular trichomes of the cannabis plant.
Industrial Production Methods
Industrial production of cannabidiolic acid involves the extraction of cannabinoids from cannabis plants. The most common method is solvent extraction, where organic solvents like ethanol or supercritical carbon dioxide are used to extract cannabinoids from the plant material . The extracted cannabinoids are then purified using techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Cannabidiolic acid undergoes several types of chemical reactions, including:
Decarboxylation: Heating cannabidiolic acid results in the loss of a carboxyl group, converting it into cannabidiol.
Oxidation: Cannabidiolic acid can be oxidized to form various oxidized derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Decarboxylation: Typically performed by heating cannabidiolic acid at temperatures ranging from 100°C to 140°C.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Decarboxylation: Cannabidiol is the primary product formed from the decarboxylation of cannabidiolic acid.
Oxidation: Oxidized derivatives of cannabidiolic acid.
Substitution: Substituted cannabinoids with different functional groups.
Aplicaciones Científicas De Investigación
Cannabidiolic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other cannabinoids and studying their chemical properties.
Biology: Investigated for its role in the endocannabinoid system and its interactions with various receptors.
Industry: Used in the production of cannabinoid-based products, including pharmaceuticals and nutraceuticals.
Mecanismo De Acción
Cannabidiolic acid exerts its effects through several molecular targets and pathways:
Endocannabinoid System: Interacts with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system.
Transient Receptor Potential Channels: Activates TRPV1 and TRPA1 channels, which are involved in pain and inflammation.
Cyclooxygenase-2 Inhibition: Acts as a selective inhibitor of cyclooxygenase-2, reducing inflammation.
Comparación Con Compuestos Similares
Cannabidiolic acid is unique compared to other cannabinoids due to its specific chemical structure and biosynthesis pathway. Similar compounds include:
Cannabidiol: The decarboxylated form of cannabidiolic acid, known for its therapeutic properties.
Tetrahydrocannabinolic Acid: Another cannabinoid acid found in cannabis, which decarboxylates to form tetrahydrocannabinol.
Cannabigerolic Acid: A precursor to both cannabidiolic acid and tetrahydrocannabinolic acid.
Cannabidiolic acid stands out due to its specific interactions with the endocannabinoid system and its potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H28O4 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
6-butyl-2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzoic acid |
InChI |
InChI=1S/C21H28O4/c1-5-6-7-14-11-17(22)19(20(23)18(14)21(24)25)16-10-13(4)8-9-15(16)12(2)3/h10-11,15-16,22-23H,2,5-9H2,1,3-4H3,(H,24,25)/t15-,16+/m0/s1 |
Clave InChI |
NNHBZIQMFGGAOM-JKSUJKDBSA-N |
SMILES isomérico |
CCCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O |
SMILES canónico |
CCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14074396.png)
![2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14074402.png)
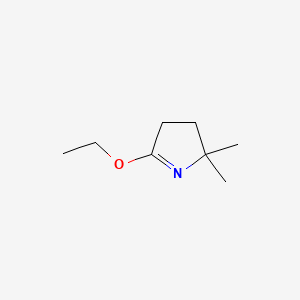
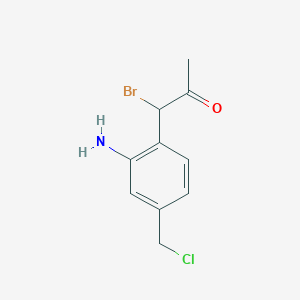

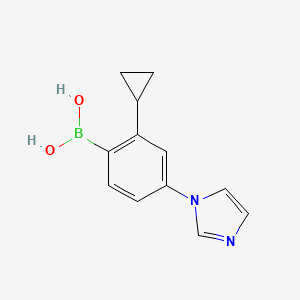
![4-[Methyl(propanoyl)amino]phenyl propanoate](/img/structure/B14074438.png)
